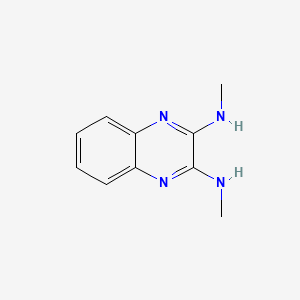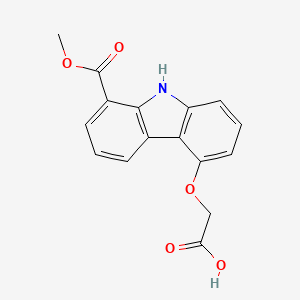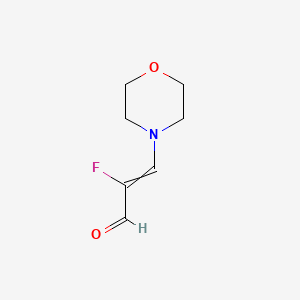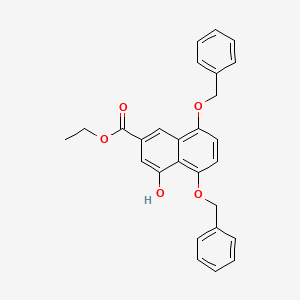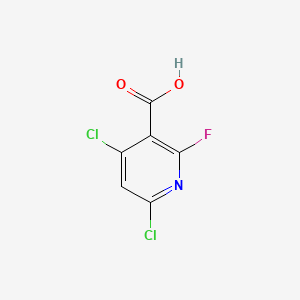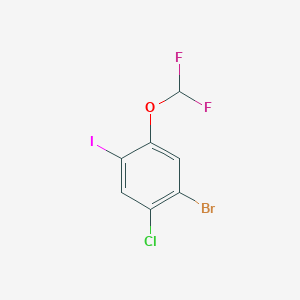
1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, iodine, and difluoromethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the halogenation of a benzene ring followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine. Conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and difluoromethoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-5-(difluoromethoxy)-3-fluorobenzene
- 1-Bromo-2-chloro-5-(difluoromethoxy)-4-fluorobenzene
- 1-Bromo-2-chloro-5-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene is unique due to the presence of multiple halogen atoms and the difluoromethoxy group, which confer distinct chemical properties. These features make it a valuable compound for various synthetic and research applications, offering different reactivity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C7H3BrClF2IO |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H3BrClF2IO/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7H |
InChI Key |
KIZVGKBBFMZUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


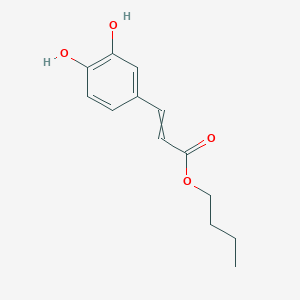
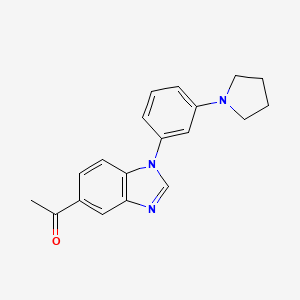
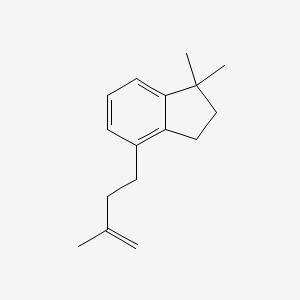
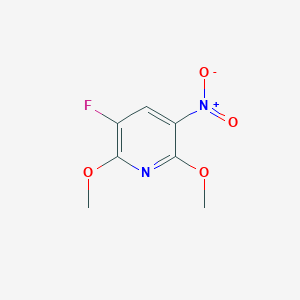
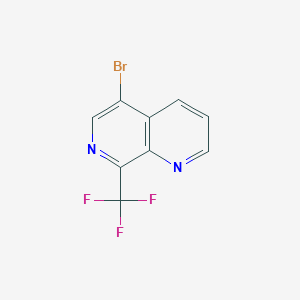
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

